2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine

Medicinal Chemistry Kinase Inhibitor Synthesis SAR Studies

Researchers synthesizing the CDK/PKC inhibitor CGP 60474 require the exact 3-chlorophenylamino regioisomer-2- or 4-chloro analogs yield inactive products and derail SAR studies. This compound is the validated direct synthetic precursor bearing the mandatory 3-chloro substitution on the aniline ring. • Direct precursor to CGP 60474, a potent CDK (IC50 17-216 nM) and PKC inhibitor • ≥95% commercial purity ensures reproducible parallel synthesis and focused kinase inhibitor library generation • Correct regioisomer confirmed-critical for valid mechanistic probe generation and pharmacological profiling Available from stock for immediate global dispatch.

Molecular Formula C10H7Cl2N3
Molecular Weight 240.09 g/mol
CAS No. 260045-66-7
Cat. No. B1424922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine
CAS260045-66-7
Molecular FormulaC10H7Cl2N3
Molecular Weight240.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C10H7Cl2N3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15)
InChIKeyCHNMIOTYEQOALT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine


2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine (CAS: 260045-66-7) is a synthetic organic compound belonging to the class of 2-chloro-4-anilinopyrimidines, a well-known scaffold in medicinal chemistry . It is characterized by a pyrimidine core substituted with a chlorine atom at the 2-position and a 3-chlorophenylamino group at the 4-position . This compound is commercially available as a high-purity (≥95-97%) intermediate and building block, primarily for the development of kinase inhibitors and other bioactive molecules .

Why 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine Cannot Be Substituted


The specific 3-chloro substitution on the phenyl ring of 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine is critical for its role as a key intermediate. This substitution pattern is essential for the synthesis of specific downstream targets, most notably the potent cyclin-dependent kinase (CDK) and protein kinase C (PKC) inhibitor CGP 60474 [1]. The 3-chloroaniline motif is a key pharmacophore in this class of inhibitors. Substituting this compound with a non-chlorinated analog (e.g., 2-Chloro-N-phenylpyrimidin-4-amine) or an isomer with a 2- or 4-chloro substitution would lead to a structurally different final product with altered biological activity, rendering it unsuitable for the same synthetic route or target profile . Therefore, procurement of the exact compound is mandatory for consistency in SAR studies and the synthesis of known active pharmaceutical ingredients.

Evidence for Selecting 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine


Synthesis of Kinase Inhibitor CGP 60474

The 3-chlorophenylamino group is a crucial structural element in the phenylamino-pyrimidine class of kinase inhibitors, exemplified by CGP 60474. The synthesis of this potent CDK and PKC inhibitor proceeds via a Negishi cross-coupling strategy using a key intermediate derived from 2,4-dichloropyrimidine and 3-chloroaniline, which is structurally analogous to the target compound [1]. Use of an unsubstituted phenyl or ortho/para-chloro isomer would result in a different analog with altered, and likely diminished, potency against the primary targets.

Medicinal Chemistry Kinase Inhibitor Synthesis SAR Studies

3-Chloro vs. Unsubstituted: Antiproliferative Potency

While direct IC50 data for the target compound itself is limited in primary literature, class-level inference from related structures suggests the 3-chloro substitution enhances biological activity. The unsubstituted analog, 2-Chloro-N-phenylpyrimidin-4-amine, has been reported to show antiproliferative activity with IC50 values ranging from 1.31 to 20.53 µM against various cancer cell lines (A549, HCT-116, MCF-7) . In contrast, the target compound, 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine, is associated with a downstream product (CGP 60474) that exhibits potent nanomolar CDK inhibition (IC50s = 0.017-0.08 µM) . This indicates the critical importance of the 3-chloro substitution for achieving high potency.

Anticancer Research Cytotoxicity SAR Studies

3-Chloro vs. 4-Chloro Regioisomer in Kinase Binding

In the context of kinase inhibitor design, the 3-chloro (meta) substitution on the phenyl ring of anilinopyrimidines is a well-precedented and preferred motif for achieving high selectivity and potency, particularly for targets like CDKs and PKC [1]. The 4-chloro (para) isomer, such as 2-chloro-N-(4-chlorophenyl)pyrimidin-4-amine, is a distinct chemical entity with a different CAS number (114523-63-6) [2]. While it may have its own applications, it is not a suitable substitute for the 3-chloro isomer when the objective is to engage specific binding pockets within kinases known to favor the meta-substituted phenyl ring, as exemplified by the structure of CGP 60474.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Applications of 2-Chloro-N-(3-chlorophenyl)pyrimidin-4-amine


Synthesis of Phenylamino-Pyrimidine Kinase Inhibitors

This compound is a strategic intermediate for synthesizing a class of potent and selective kinase inhibitors, most notably the CDK and PKC inhibitor CGP 60474 [1]. Researchers can use it as a core scaffold to introduce various substituents at the 2-chloro position via nucleophilic substitution or cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) around the pyrimidine core.

Focused Chemical Library Building Block

Due to its privileged pyrimidine structure and the bioactive 3-chloroaniline moiety, this compound serves as an excellent starting point for generating focused libraries of kinase inhibitors [1]. Its commercial availability with high purity (≥95-97%) allows for reliable and reproducible parallel synthesis, which is critical for high-throughput screening and lead optimization campaigns in both academic and industrial medicinal chemistry settings.

CDK/PKC Pathway Mechanistic Probe

As the direct synthetic precursor to CGP 60474, a well-characterized and potent CDK/PKC inhibitor [1], this intermediate enables the production of high-quality chemical probes. These probes can be used in cell biology and pharmacology studies to dissect the roles of CDKs and PKC in cell cycle regulation, apoptosis, and signal transduction. Ensuring the correct regioisomer is used is critical for the validity of these mechanistic studies.

Technical Documentation Hub

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